molecular formula C16H11NO2S B2665264 4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid CAS No. 320421-01-0

4-(4-phenyl-1,3-thiazol-2-yl)benzoic Acid

Cat. No.: B2665264
CAS No.: 320421-01-0
M. Wt: 281.33
InChI Key: WQTNWWULNLTMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylthiazole-2-carboxylic acid with benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings .

Scientific Research Applications

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring attached to a benzoic acid moiety, which contributes to its unique chemical and biological properties. The thiazole structure is known for its pharmacological potential, serving as a scaffold for various bioactive compounds.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing its effectiveness against various pathogens, it has shown:

  • Antibacterial Activity : The compound was tested against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values ranged from 100 to 400 μg/mL, which is lower than some standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) but still demonstrates potential as an antibacterial agent .
  • Antifungal Activity : The antifungal effects were more pronounced compared to antibacterial activity, with certain derivatives showing significant efficacy against fungal strains .
Pathogen Type MIC (μg/mL) Reference Compound Reference MIC (μg/mL)
Gram-positive100Chloramphenicol25
Gram-negative400--
FungalVariesKetoconazole50

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Mechanism of Action : It is believed that the compound may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that it can inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity, which are critical pathways in cancer progression .
  • Cell Lines Tested : Significant anti-proliferative effects were observed in breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. In vitro assays demonstrated dose-dependent cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .
Cancer Cell Line IC50 (μM) Effect Observed
MCF-75Apoptosis induction
HCT-11610Cell cycle arrest

Study on Antimicrobial Properties

In a comparative study of thiazole derivatives, this compound was evaluated alongside other compounds. It exhibited moderate antibacterial activity against Staphylococcus aureus, with an MIC of approximately 200 μg/mL. The study highlighted the need for further optimization to enhance its efficacy .

Study on Anticancer Effects

A recent investigation into the anticancer effects of thiazole derivatives revealed that compounds similar to this compound significantly reduced cell viability in MCF-7 cells after 48 hours of treatment. The study emphasized the role of thiazole-based compounds in targeting apoptosis pathways as a promising approach for cancer therapy .

Properties

IUPAC Name

4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-16(19)13-8-6-12(7-9-13)15-17-14(10-20-15)11-4-2-1-3-5-11/h1-10H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTNWWULNLTMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.